molecular formula C19H20N2O2S B2878820 3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097883-90-2

3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2878820
CAS No.: 2097883-90-2
M. Wt: 340.44
InChI Key: IEAJQLQTIUUODI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097883-90-2) is a synthetic benzamide derivative with a molecular formula of C19H20N2O2S and a molecular weight of 340.44 g/mol . This compound is part of a class of benzamide derivatives that are of significant interest in medicinal chemistry and drug discovery research. Benzamide scaffolds are recognized for their versatility and potential as molecular building blocks in the development of bioactive compounds . Specifically, derivatives within this class have been investigated for their role as inhibitors of histone deacetylase (HDAC), a validated target for epigenetic therapy and cancer research . Furthermore, related benzamide compounds have shown promise as inhibitors of viral proteases, such as the SARS-CoV-2 Papain-Like Protease (PLpro), highlighting the application of this chemical class in antiviral development . The structure features furan and thiophene heterocyclic rings, which are privileged structures in medicinal chemistry that can influence the compound's electronic properties and binding interactions with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can access this compound in various quantities to support their investigative studies .

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-21(2)16-6-3-5-14(11-16)19(22)20-12-17(15-8-10-24-13-15)18-7-4-9-23-18/h3-11,13,17H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAJQLQTIUUODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

Thiophene-Containing Analogs
  • N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) : Structure: Shares the thiophen-3-yl group but replaces the furan and dimethylamino groups with a piperazine-ethoxy-cyanophenyl chain. Synthesis: Prepared via nucleophilic substitution, purified by normal-phase chromatography (63% yield).
  • N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide : Structure: Retains the thiophen-3-yl and benzamide core but substitutes the dimethylamino group with a bromoethoxy chain. Synthesis: Synthesized via coupling reactions, purified using ethyl acetate/hexane gradients (63% yield). Reactivity: The bromo group enables further functionalization (e.g., piperazine coupling).
Furan-Containing Analogs
  • N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide : Structure: Incorporates a furan-derived thioether (2-thienylmethyl) but lacks the dimethylamino group. Application: Patented for anticancer and antiviral uses, highlighting the therapeutic relevance of furan-thiophene hybrids.
  • N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide : Structure: Combines furan and dimethylamino groups but replaces benzamide with a nitroacetamide backbone. Synthesis: Involves sulphanyl-ethyl coupling, purified via USP-standard methods.
Dimethylamino-Substituted Analogs
  • 3-[6-Amino-5-(6-ethoxy-2-naphthyl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide : Structure: Retains the dimethylaminoethyl-benzamide core but substitutes heterocycles with a naphthyl-pyridine system. Application: No explicit data, but the dimethylamino group suggests enhanced bioavailability.
  • 2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide : Structure: Features a dimethylaminoethoxy side chain and trifluoromethylphenyl group. Properties: The CF3 group increases lipophilicity, contrasting with the target compound’s heteroaromatic motifs.

Key Differences and Implications

Heterocyclic Moieties :

  • The target compound’s furan-thiophene hybrid may enhance binding to aromatic receptors compared to single-heterocycle analogs .
  • Thiophene-containing analogs show higher yields (63% vs. 32–48% for piperazine derivatives ), suggesting steric effects from bulky groups.

Dimethylamino Group: Improves water solubility versus bromoethoxy or CF3-phenyl analogs . May reduce metabolic instability compared to nitroacetamide derivatives .

Therapeutic Potential: Piperazine-linked thiophene benzamides target dopamine receptors , whereas furan-thiophene hybrids are patented for oncology .

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